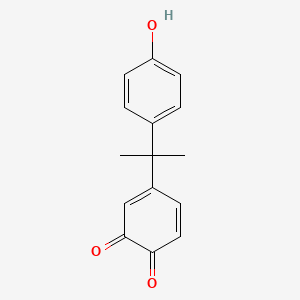
4,5-Bisphenol-o-quinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bisphenol-o-quinone is an alkylbenzene.
Applications De Recherche Scientifique
Applications in Materials Science
a. Polymer Production
4,5-Bisphenol-o-quinone can be utilized as a precursor in the synthesis of high-performance polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical strength. Research has indicated that polymers containing this compound exhibit improved resistance to heat and chemicals, making them suitable for applications in aerospace and automotive industries.
b. Coatings and Adhesives
The compound is also explored for use in advanced coatings and adhesives. Its ability to form strong covalent bonds allows for the development of durable coatings that can withstand harsh environmental conditions. Studies have demonstrated that coatings formulated with this compound show enhanced adhesion properties compared to traditional epoxy systems.
Biological Applications
a. Antioxidant Properties
Recent studies have highlighted the antioxidant potential of this compound. It has been shown to scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases. This property positions it as a candidate for therapeutic applications in conditions such as cancer and neurodegenerative diseases.
b. DNA Interaction Studies
As a derivative of BPA, this compound has been investigated for its interaction with DNA. It can form DNA adducts, which may lead to mutagenic effects. Understanding these interactions is critical for assessing the compound's safety profile and potential risks associated with exposure.
Toxicological Insights
a. Metabolic Pathways
The metabolism of BPA into this compound involves several enzymatic pathways that can influence its biological activity and toxicity. Research indicates that this metabolic conversion may enhance the estrogenic activity of BPA metabolites, raising concerns about endocrine disruption.
b. Case Studies on Toxicity
Numerous studies have evaluated the toxicological effects of bisphenols on various biological systems:
These findings underscore the need for ongoing research into the safety and biological implications of this compound.
Propriétés
Numéro CAS |
163405-36-5 |
|---|---|
Formule moléculaire |
C15H14O3 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
4-[2-(4-hydroxyphenyl)propan-2-yl]cyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C15H14O3/c1-15(2,10-3-6-12(16)7-4-10)11-5-8-13(17)14(18)9-11/h3-9,16H,1-2H3 |
Clé InChI |
NZZDOSANPOZUPK-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC(=O)C(=O)C=C2 |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)O)C2=CC(=O)C(=O)C=C2 |
Key on ui other cas no. |
163405-36-5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















